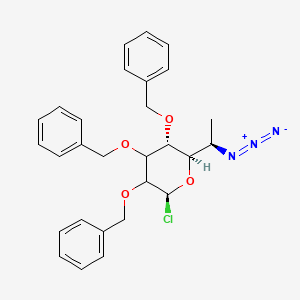
(2R,3R,4S,5R,6R)-2-((R)-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves multiple steps, including the protection of hydroxyl groups, azidation, and chlorination. The key steps in the synthesis are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Chlorination: The chlorination of the pyran ring is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azido or chloro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is unique due to its combination of azido and chloro functional groups, which provide distinct reactivity and potential applications in various fields. The presence of multiple chiral centers also adds to its complexity and potential for stereospecific interactions.
Propiedades
Fórmula molecular |
C28H30ClN3O4 |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
(2R,3R,6S)-2-[(1R)-1-azidoethyl]-6-chloro-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C28H30ClN3O4/c1-20(31-32-30)24-25(33-17-21-11-5-2-6-12-21)26(34-18-22-13-7-3-8-14-22)27(28(29)36-24)35-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25-,26?,27?,28-/m1/s1 |
Clave InChI |
KAPPXTKBLHJLHL-UYCMNUARSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@H](C(C([C@@H](O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
SMILES canónico |
CC(C1C(C(C(C(O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



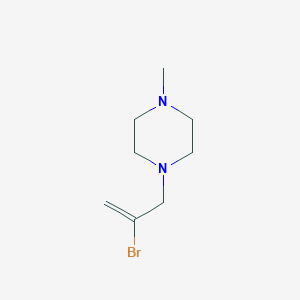
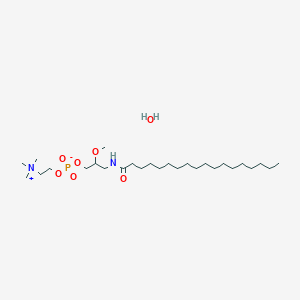
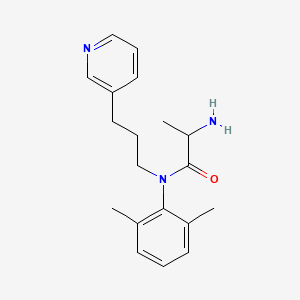

amine Hydrochloride](/img/structure/B13860843.png)

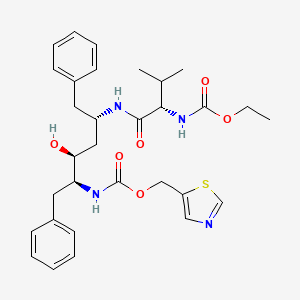

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)


![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)
